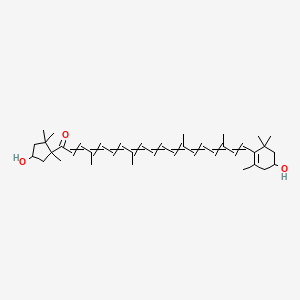

3,3'-Dihydroxy-beta,kappa-caroten-6'-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-ヒドロキシ-1,2,2-トリメチルシクロペンチル)-19-(4-ヒドロキシ-2,6,6-トリメチルシクロヘキサ-1-エン-1-イル)-4,8,13,17-テトラメチルノナデカ-2,4,6,8,10,12,14,16,18-ノナエン-1-オンは、ユニークな構造を持つ複雑な有機化合物です。

合成方法

合成経路と反応条件

1-(4-ヒドロキシ-1,2,2-トリメチルシクロペンチル)-19-(4-ヒドロキシ-2,6,6-トリメチルシクロヘキサ-1-エン-1-イル)-4,8,13,17-テトラメチルノナデカ-2,4,6,8,10,12,14,16,18-ノナエン-1-オンの合成には、シクロペンチル環とシクロヘキシル環の形成、それに続くヒドロキシル基の導入、および共役ノナデカ鎖の導入を含む、複数の手順が必要となる可能性があります。温度、圧力、触媒などの特定の反応条件は、高収率と純度を達成するために最適化されるでしょう。

工業的生産方法

この化合物の工業的生産には、スケーラブルで費用対効果の高い方法が必要となります。これには、連続式反応器、高度な精製技術、および一貫性と安全性を確保するための厳格な品質管理対策が含まれる可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-HYDROXY-1,2,2-TRIMETHYLCYCLOPENTYL)-19-(4-HYDROXY-2,6,6-TRIMETHYLCYCLOHEX-1-EN-1-YL)-4,8,13,17-TETRAMETHYLNONADECA-2,4,6,8,10,12,14,16,18-NONAEN-1-ONE likely involves multiple steps, including the formation of the cyclopentyl and cyclohexyl rings, followed by the introduction of hydroxyl groups and the conjugated nonadeca chain. Specific reaction conditions, such as temperature, pressure, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

化学反応の分析

反応の種類

1-(4-ヒドロキシ-1,2,2-トリメチルシクロペンチル)-19-(4-ヒドロキシ-2,6,6-トリメチルシクロヘキサ-1-エン-1-イル)-4,8,13,17-テトラメチルノナデカ-2,4,6,8,10,12,14,16,18-ノナエン-1-オンは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するために酸化される可能性があります。

還元: 共役二重結合は、単結合に還元される可能性があります。

置換: ヒドロキシル基は、他の官能基で置換される可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬を酸性条件下で使用します。

還元: 高圧下でパラジウム触媒 (Pd/C) を用いた水素ガス (H2) を使用します。

置換: 塩化チオニル (SOCl2) や三臭化リン (PBr3) などのハロゲン化剤を使用します。

主要な生成物

これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンを生成する可能性があり、還元は完全に飽和した炭化水素をもたらす可能性があります。

科学研究への応用

1-(4-ヒドロキシ-1,2,2-トリメチルシクロペンチル)-19-(4-ヒドロキシ-2,6,6-トリメチルシクロヘキサ-1-エン-1-イル)-4,8,13,17-テトラメチルノナデカ-2,4,6,8,10,12,14,16,18-ノナエン-1-オンは、以下を含む科学研究でさまざまな用途がある可能性があります。

化学: 複雑な有機反応を研究するためのモデル化合物として。

生物学: ヒドロキシル基と共役系を含む細胞プロセスを研究する可能性のある用途。

医学: ユニークな構造による治療薬としての可能性を調査しています。

産業: 材料科学やナノテクノロジーで可能な用途。

科学的研究の応用

1-(4-HYDROXY-1,2,2-TRIMETHYLCYCLOPENTYL)-19-(4-HYDROXY-2,6,6-TRIMETHYLCYCLOHEX-1-EN-1-YL)-4,8,13,17-TETRAMETHYLNONADECA-2,4,6,8,10,12,14,16,18-NONAEN-1-ONE could have various applications in scientific research, including:

Chemistry: As a model compound for studying complex organic reactions.

Biology: Potential use in studying cellular processes involving hydroxyl groups and conjugated systems.

Medicine: Investigating its potential as a therapeutic agent due to its unique structure.

Industry: Possible applications in materials science and nanotechnology.

作用機序

1-(4-ヒドロキシ-1,2,2-トリメチルシクロペンチル)-19-(4-ヒドロキシ-2,6,6-トリメチルシクロヘキサ-1-エン-1-イル)-4,8,13,17-テトラメチルノナデカ-2,4,6,8,10,12,14,16,18-ノナエン-1-オンがその効果を発揮するメカニズムは、分子標的との相互作用に依存します。これには、以下が含まれる可能性があります。

酵素: 特定の酵素の阻害または活性化。

受容体: シグナル伝達経路を調節するために細胞受容体に結合します。

経路: 代謝またはシグナル伝達経路への関与。

類似の化合物との比較

類似の化合物

1-(4-ヒドロキシ-1,2,2-トリメチルシクロペンチル)-19-(4-ヒドロキシ-2,6,6-トリメチルシクロヘキサ-1-エン-1-イル)-4,8,13,17-テトラメチルノナデカ-2,4,6,8,10,12,14,16,18-ノナエン-1-オン: は、以下のような、ヒドロキシル基と共役系を特徴とする他の化合物と比較することができます。

類似化合物との比較

Similar Compounds

1-(4-HYDROXY-1,2,2-TRIMETHYLCYCLOPENTYL)-19-(4-HYDROXY-2,6,6-TRIMETHYLCYCLOHEX-1-EN-1-YL)-4,8,13,17-TETRAMETHYLNONADECA-2,4,6,8,10,12,14,16,18-NONAEN-1-ONE: can be compared with other compounds featuring hydroxyl groups and conjugated systems, such as:

特性

IUPAC Name |

19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-1-(4-hydroxy-1,2,2-trimethylcyclopentyl)-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-23-36-33(5)25-34(41)26-38(36,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-37(43)40(10)28-35(42)27-39(40,8)9/h11-24,34-35,41-42H,25-28H2,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIRVAXUEZSDNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861952 |

Source

|

| Record name | 3,3'-Dihydroxy-beta,kappa-caroten-6'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B12504199.png)

![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504211.png)

![1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12504225.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B12504233.png)

![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,8-naphthyridine](/img/structure/B12504253.png)

![2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B12504282.png)